S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate
Overview
Description
S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate: is an organophosphorus compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate typically involves the reaction of 2-((4-aminobutyl)amino)ethanol with phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphorothioate compound. The general reaction scheme is as follows:
2-((4-aminobutyl)amino)ethanol+Phosphorus pentasulfide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate undergoes various chemical reactions, including:
Oxidation: The phosphorothioate group can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorothioate compounds.
Scientific Research Applications
S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate involves its interaction with molecular targets such as enzymes and proteins. The phosphorothioate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction is crucial in its applications as an enzyme inhibitor and therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- S-(2-((4-aminobutyl)amino)ethyl)phosphorodithioate
- S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate oxide
- S-(2-((4-aminobutyl)amino)ethyl)phosphine
Uniqueness
This compound is unique due to its specific phosphorothioate group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-aminobutylamino)ethylsulfanylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N2O3PS/c7-3-1-2-4-8-5-6-13-12(9,10)11/h8H,1-7H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRBZRBCVWXTHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCSP(=O)(O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N2O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174762 | |
Record name | S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20709-37-9 | |
Record name | S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020709379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-((4-aminobutyl)amino)ethyl)phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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